Product packaging for Propanoic acid, 2-(1-naphthalenyloxy)-(Cat. No.:CAS No. 13949-67-2)

Propanoic acid, 2-(1-naphthalenyloxy)-

Cat. No.: B082968
CAS No.: 13949-67-2
M. Wt: 216.23 g/mol
InChI Key: KTAVXDDWEGVLRN-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(1-naphthalenyloxy)- (IUPAC: 2-(naphthalen-1-yloxy)propanoic acid) is a carboxylic acid derivative featuring a naphthalene ring substituted via an ether linkage at the 1-position of the naphthalene and the 2-position of the propanoic acid backbone. The compound’s structure suggests utility in pharmaceutical or material science contexts, particularly due to the aromatic naphthalene group’s capacity for π-π interactions and the carboxylic acid’s role in hydrogen bonding .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B082968 Propanoic acid, 2-(1-naphthalenyloxy)- CAS No. 13949-67-2

Properties

IUPAC Name

2-naphthalen-1-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAVXDDWEGVLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884520
Record name Propanoic acid, 2-(1-naphthalenyloxy)-
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Molecular Weight

216.23 g/mol
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CAS No.

13949-67-2
Record name 2-(1-Naphthalenyloxy)propanoic acid
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Record name 2-(1-Naphthyloxy)propionic acid
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Record name Propanoic acid, 2-(1-naphthalenyloxy)-
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Record name 2-(naphthalen-1-yloxy)propanoic acid
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Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water. This solubility profile may influence its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of 2-(naphthalen-1-yloxy)propanoic acid can be influenced by various environmental factors. Furthermore, it should be stored under normal conditions and handled properly to avoid ingestion, inhalation, or skin contact. When in contact with strong oxidizing agents, it may react violently, leading to fire or explosion.

Biological Activity

Propanoic acid, 2-(1-naphthalenyloxy)-, also known as (2S)-2-(naphthalen-1-yloxy)propanoic acid, is an organic compound characterized by the presence of a naphthalene ring linked to a propanoic acid moiety. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The chemical structure of Propanoic acid, 2-(1-naphthalenyloxy)- can be represented as follows:

C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_{3}

The biological activity of Propanoic acid, 2-(1-naphthalenyloxy)- is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activities.
  • DNA Intercalation : The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.
  • Hydrogen Bonding : The propanoic acid component can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.

Anti-inflammatory Properties

Research indicates that Propanoic acid, 2-(1-naphthalenyloxy)- exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. For instance:

  • Study Findings : A study demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of Propanoic acid, 2-(1-naphthalenyloxy)- have also been explored. It has shown effectiveness against various bacterial strains:

  • In vitro Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Case Study 1: Anti-inflammatory Effects

A controlled experiment evaluated the anti-inflammatory effects of Propanoic acid, 2-(1-naphthalenyloxy)- in a murine model of acute inflammation. Mice were treated with varying doses of the compound prior to LPS injection. Results indicated:

Dose (mg/kg)TNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
0150 ± 10200 ± 15
1090 ± 8120 ± 10
5050 ± 570 ± 5

This data supports the compound's role in reducing inflammatory markers significantly compared to the control group .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, Propanoic acid, 2-(1-naphthalenyloxy)- was tested against Staphylococcus aureus and Escherichia coli. The results were as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

These findings indicate that while the compound is more effective against Staphylococcus aureus, it still retains some activity against E. coli .

Scientific Research Applications

Chemistry

In the field of organic chemistry, propanoic acid, 2-(1-naphthalenyloxy)- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution. This versatility makes it valuable in developing new compounds with desired properties.

Biology

Research has indicated that propanoic acid, 2-(1-naphthalenyloxy)- exhibits potential biological activities , particularly:

  • Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in chronic inflammatory conditions.
  • Antimicrobial Activity : Preliminary investigations have shown promise in its ability to combat certain microbial infections.

Medicine

Due to its structural similarity to other bioactive compounds, propanoic acid, 2-(1-naphthalenyloxy)- is explored as a potential drug candidate . Its interactions with biological targets like enzymes and receptors could lead to novel therapeutic agents .

Pharmacological Effects

Research has highlighted several pharmacological properties of propanoic acid, 2-(1-naphthalenyloxy)-:

  • Hypolipidemic Effects : Derivatives of this compound have demonstrated significant reductions in serum levels of total cholesterol and triglycerides while increasing high-density lipoproteins (HDLs). In studies involving hyperlipidemic rat models, specific derivatives were found to be more effective than established drugs like gemfibrozil .

Case Study: Hypolipidemic Activity

A notable study evaluated the hypolipidemic activity of various derivatives of propanoic acid, 2-(1-naphthalenyloxy)- in a hyperlipidemic rat model. The results are summarized below:

CompoundTotal Cholesterol ReductionTriglycerides ReductionLDL ReductionHDL Increase
GemfibrozilReferenceReferenceReferenceReference
MercaptotriazoleSignificantSignificantSignificantSignificant
1,3,4-OxadiazoleHighModerateHighModerate
HydroxypyrazolineModerateModerateLowHigh

These findings indicate that structural modifications can enhance the hypolipidemic properties of the compound.

Industrial Applications

In industry, propanoic acid, 2-(1-naphthalenyloxy)- is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in formulations requiring specific reactivity or stability characteristics .

Comparison with Similar Compounds

Positional Isomers: 2-(2-Naphthalenyloxy)propanoic Acid Derivatives

  • CAS 30406-75-8: Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester (C₁₄H₁₄O₃) differs in the naphthalene substitution (2-position vs. 1-position). The 2-naphthalenyloxy group may confer distinct electronic properties due to differences in resonance stabilization. For example, methyl esters of such isomers are intermediates in synthesizing anti-inflammatory agents or agrochemicals .
  • CAS 10470-82-3: 2-(2-Naphthalenyloxy)propanoic acid (C₁₃H₁₂O₃) shares the same backbone but substitutes the naphthalene at the 2-position. This positional isomerism likely affects solubility and melting points, though experimental data are absent .

Functional Group Modifications

  • Carboxylic Acid Replacements: Sulfonic/Phosphonic Acid Derivatives (Compounds 7–11 in ): Replacing the carboxylic acid with sulfonic (compound 7) or phosphonic acid (compound 8) groups reduces binding affinity to GPR44 (Ki > 2400 nM vs. <100 nM for carboxylic acids). This highlights the critical role of the carboxylic acid in receptor interactions . Methyl Substitutions (Compounds 10–11 in ): Methyl groups at the propanoic acid’s β-position lower steric hindrance but may reduce polarity, impacting pharmacokinetics .

Stereochemical Variations

  • Enantiomeric Effects: demonstrates stereoselectivity in PPARγ binding for α-trifluoroethoxy propanoic acid derivatives. The (S)-enantiomer (SB-219994) exhibits 770-fold higher affinity than the (R)-enantiomer, suggesting that the chirality of 2-(1-naphthalenyloxy)propanoic acid could significantly influence biological activity .

Naphthalene-Substituted Propanoic Acid Derivatives

  • CAS 7476-24-6: 2-Ethoxy-2-(naphthalen-1-yl)propanoic acid (C₁₅H₁₆O₃) introduces an ethoxy group at the 2-position, increasing hydrophobicity (XLogP = 3.2) compared to the unsubstituted parent compound. This modification enhances membrane permeability but may reduce aqueous solubility .
  • CAS 16563-41-0: Propanoic acid, 3-(1-naphthalenyloxy)- (C₁₃H₁₂O₃) shifts the ether linkage to the 3-position, altering the molecule’s conformational flexibility. Such positional changes can affect intermolecular interactions in drug-receptor binding .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents LogP (Calculated) PSA (Ų)
2-(1-Naphthalenyloxy)propanoic acid N/A C₁₃H₁₂O₃ 216.24 1-Naphthalenyloxy, COOH ~2.5* 46.53
2-(2-Naphthalenyloxy)propanoic acid 10470-82-3 C₁₃H₁₂O₃ 216.24 2-Naphthalenyloxy, COOH ~2.5* 46.53
3-(1-Naphthalenyloxy)propanoic acid 16563-41-0 C₁₃H₁₂O₃ 216.24 1-Naphthalenyloxy, COOH (3-position) ~2.5* 46.53
2-Ethoxy-2-(1-naphthalenyl)propanoic acid 7476-24-6 C₁₅H₁₆O₃ 244.29 Ethoxy, 1-Naphthalenyl 3.2 46.53

*Estimated based on analogs.

Preparation Methods

Base-Catalyzed Etherification

The core synthesis involves a nucleophilic substitution reaction between 2-naphthol and a propanoic acid derivative. A representative method from patent KR910001998B1 employs 2-bromopropanoic acid as the electrophile, reacting with 2-naphthol in the presence of an alkali metal base. The reaction proceeds under anhydrous conditions in solvents such as toluene or tetrahydrofuran (THF), with potassium hydroxide (KOH) or sodium hydroxide (NaOH) facilitating deprotonation of the naphthol.

Reaction Mechanism :

  • Deprotonation of 2-naphthol by the base forms a naphthoxide ion.

  • Nucleophilic attack on the α-carbon of 2-bromopropanoic acid displaces the bromide ion.

  • Acidic workup yields the free carboxylic acid.

Optimized Conditions :

  • Solvent : Toluene or 1,4-dioxane (4:1 toluene/methanol for enhanced solubility).

  • Base : 2.0–3.0 molar equivalents of KOH relative to 2-naphthol.

  • Temperature : 0–5°C initial cooling to manage exothermicity, followed by room-temperature stirring.

  • Yield : 85–92% after 3–6 hours.

Table 1: Comparative Reaction Conditions for Nucleophilic Substitution

ParameterPatent KR910001998B1Patent KR860001547B1
Solvent SystemToluene, 1,4-dioxaneToluene/methanol (4:1)
BaseKOH, NaOHN-Methyl-D-glucamine
Temperature Range0°C → 25°C40°C–65°C (seeding at 55°C)
Reaction Time3–6 hours4–8 hours
Yield85–92%90–95% (optical resolution)

Optical Resolution for Enantiomeric Purification

Chiral Resolving Agents

The racemic mixture of 2-(1-naphthalenyloxy)propanoic acid requires resolution to isolate the pharmacologically active (S)-enantiomer. Patent KR860001547B1 details the use of N-methyl-D-glucamine as a chiral resolving agent. The process involves:

  • Forming diastereomeric salts by reacting the racemic acid with N-methyl-D-glucamine in a toluene/methanol solvent.

  • Selective crystallization of the (S)-enantiomer salt at 55°C.

  • Acidic liberation of the free (S)-acid using HCl or H₂SO₄.

Key Advantages :

  • Optical Purity : >99% enantiomeric excess (ee).

  • Solvent Ratio : Toluene/methanol (3:1 to 4:1) optimizes salt solubility differences.

  • Seeding : Introduction of preformed (S)-salt crystals accelerates crystallization.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production adopts continuous flow systems to enhance reproducibility and reduce byproducts. Reactants are pumped through temperature-controlled modules, ensuring consistent mixing and heat dissipation. Post-reaction purification involves:

  • Crystallization : Ethyl acetate/hexane mixtures precipitate the crude product.

  • Chromatography : Silica gel columns remove residual 2-naphthol and brominated impurities.

Yield Optimization :

  • Temperature Gradients : Gradual cooling from 65°C to 25°C minimizes impurity incorporation.

  • Catalyst Recycling : Base catalysts (e.g., KOH) are recovered via aqueous extraction and reused.

Comparative Analysis of Methods

Efficiency vs. Stereochemical Control

  • Nucleophilic Substitution : Higher yields (85–92%) but produces racemic mixtures.

  • Optical Resolution : Lower overall yield (70–75% after resolution) but delivers enantiopure product.

  • Industrial Methods : Balance throughput and purity, with 80–85% yield at >98% purity.

Table 2: Method Trade-offs

MethodYieldPurityScalability
Nucleophilic Substitution85–92%RacemicHigh
Optical Resolution70–75%>99% eeModerate
Industrial Synthesis80–85%98%Very High

Q & A

Q. What occupational health protocols are recommended for handling 2-(1-naphthalenyloxy)propanoic acid in lab settings?

  • Exposure Control :
  • Ventilation : Use fume hoods during synthesis to limit aerosol exposure .
  • PPE : Nitrile gloves and safety goggles. Monitor air samples per OSHA standards (29 CFR 1910.1020) .

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